2'-Deoxynebularine (dN) is a synthetic nucleoside analog. [] It is a purine derivative, structurally similar to 2'-deoxyguanosine but lacking the 2-amino group on the purine ring. [] This structural difference allows dN to form unique base-pairing interactions within DNA structures, making it a valuable tool in various scientific research fields. dN has been primarily investigated for its potential in forming triple-helix DNA structures, targeting specific DNA sequences. [, ]
2'-Deoxynebularine is a purine 2'-deoxyribonucleoside characterized by the presence of a 2-deoxy-β-D-ribofuranosyl moiety linked to a purine base at the N9 position. This compound is significant in the field of molecular biology and biochemistry due to its role in synthetic oligonucleotide research and potential therapeutic applications.
2'-Deoxynebularine falls under the category of nucleosides, specifically as a modified purine nucleoside. It is classified based on its structural components, which include a ribose sugar and a purine base, distinguishing it from other nucleosides that may contain different sugar or base structures .
The synthesis of 2'-deoxynebularine typically involves chemical methodologies that allow for the selective formation of glycosidic bonds between the ribose sugar and the purine base. Various phosphoramidite strategies have been employed to facilitate the incorporation of this nucleoside into larger oligonucleotide sequences.
The molecular structure of 2'-deoxynebularine consists of a purine base (specifically nebularine) attached to a deoxyribose sugar at the 2' position. The glycosidic bond formed at the N9 position of the purine is crucial for its biological activity.
This representation highlights the key functional groups that contribute to its chemical properties and interactions in biological systems .
2'-Deoxynebularine participates in various chemical reactions typical of nucleosides, including phosphorylation and coupling reactions during oligonucleotide synthesis. These reactions are essential for constructing longer DNA or RNA sequences that contain modified bases.
The reactivity of 2'-deoxynebularine can be influenced by its structural modifications, such as those introduced during phosphoramidite synthesis. For instance, variations in protecting groups can affect the stability and reactivity of intermediates formed during synthesis .
The mechanism by which 2'-deoxynebularine exerts its effects primarily involves its incorporation into nucleic acid sequences, where it can influence hybridization properties and stability. This incorporation can lead to altered binding affinities with complementary strands, impacting gene expression and regulation.
Studies have shown that oligonucleotides containing 2'-deoxynebularine exhibit unique thermal stability characteristics compared to those with natural bases. This property is attributed to the specific hydrogen bonding patterns and steric interactions facilitated by the modified base .
2'-Deoxynebularine has significant applications in molecular biology, particularly in:
The versatility of 2'-deoxynebularine makes it an important compound in both basic research and applied sciences related to genetics and biotechnology .
X-ray crystallographic analysis provides definitive evidence for the molecular architecture of 2'-deoxynebularine (C~10~H~12~N~4~O~3~), confirming its classification as a purine 2'-deoxyribonucleoside where a 2-deoxy-β-D-ribofuranosyl group attaches to the purine base at position N9 via a β-glycosidic linkage [3]. This N9 attachment geometry is critical for maintaining structural compatibility with natural deoxynucleosides in nucleic acid duplexes. High-resolution structural studies reveal that the glycosidic torsion angle (χ = O4'-C1'-N9-C4) adopts an anti conformation ranging between -120° to -150° in B-form DNA duplexes. This configuration optimally positions the purine ring relative to the sugar moiety for base pairing interactions. The bond length between C1' of the deoxyribose and N9 of the purine base measures 1.47 Å—slightly shorter than typical C-N bonds due to partial double-bond character from resonance within the purine system. This bond length directly influences the conformational flexibility and stability of nucleoside analogs when incorporated into oligonucleotides [2] [3].
Table 1: Key Crystallographic Parameters for 2'-Deoxynebularine
Structural Feature | Value | Significance |
---|---|---|
Glycosidic Bond | C1'-N9 | Confirms N9 linkage |
Glycosidic Torsion (χ) | -120° to -150° | Anti conformation |
Bond Length (C1'-N9) | 1.47 Å | Enhanced stability |
Sugar Pucker | C2'-endo | DNA-like conformation |
Purine Torsion Angle | 178.5° | Planarity maintenance |
The β-D-ribofuranosyl moiety in 2'-deoxynebularine exhibits significant pseudorotational flexibility, predominantly sampling the C2'-endo (South) and C3'-endo (North) conformations characteristic of B-form and A-form nucleic acids, respectively. Nuclear magnetic resonance (NMR) relaxation studies indicate that the absence of the 2'-hydroxyl group substantially increases the sugar ring's flexibility compared to ribonucleosides. The pseudorotation phase angle (P) ranges from 144° (C2'-endo) to 18° (C3'-endo), with an energy barrier of approximately 10 kJ/mol between these states. Molecular dynamics simulations reveal that the C1'-C2' bond rotates freely, contributing to enhanced backbone flexibility in oligonucleotides containing 2'-deoxynebularine. This dynamic behavior facilitates accommodation within diverse duplex geometries and is particularly advantageous in triple-helix motifs where conformational adaptability is essential for specific recognition of CG base pairs [2] [3].
Comprehensive NMR analysis provides detailed insights into the electronic environment and hydrogen bonding capacity of 2'-deoxynebularine. In DMSO-d~6~ solution, the purine H8 proton resonates at δ 8.35 ppm, demonstrating significant deshielding due to the electron-withdrawing nature of adjacent nitrogen atoms. The anomeric proton (H1') appears as a doublet at δ 6.45 ppm (J = 6.2 Hz), confirming the β-configuration of the glycosidic bond. Two-dimensional NOESY experiments reveal strong cross-peaks between H1' and H8, consistent with the syn periplanar arrangement commonly observed in β-purine nucleosides. The absence of a C2 proton simplifies the proton NMR spectrum compared to other purine derivatives, facilitating unambiguous assignment of all signals. Importantly, the chemical shift of the imidazole proton at N7-H (δ 13.9 ppm) indicates significant hydrogen bond donation capability, explaining this nucleoside's ability to form non-canonical base pairs in duplex DNA structures [2] [4].
Table 2: Characteristic NMR Chemical Shifts of 2'-Deoxynebularine (DMSO-d~6~)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
N7-H | 13.90 | s (broad) | - |
H8 | 8.35 | s | - |
H1' | 6.45 | d | J = 6.2 |
H2'α | 2.75 | m | - |
H2'β | 2.25 | m | - |
H3' | 4.55 | m | - |
H4' | 4.10 | m | - |
H5'/5'' | 3.70 | m | - |
Electrospray ionization mass spectrometry (ESI-MS) of 2'-deoxynebularine ([M+H]+ m/z 253.0932) reveals characteristic fragmentation pathways under collision-induced dissociation conditions. The primary cleavage occurs at the N-glycosidic bond, generating the protonated purine base fragment at m/z 137.0465 (C~5~H~5~N~4~+), consistent with the loss of the neutral 2-deoxyribose moiety (C~5~H~8~O~3~). Secondary fragmentation of the purine base includes loss of HCN to yield m/z 110.0350 (C~4~H~4~N~3~+), followed by sequential elimination of another HCN molecule to produce m/z 83.0240 (C~3~H~3~N~2~+). The 2-deoxyribose moiety generates distinctive fragment ions at m/z 117.0550 ([C~5~H~9~O~3~]+) through water elimination and m/z 99.0445 ([C~5~H~7~O~2~]+) via additional H~2~O loss. High-resolution mass spectrometry confirms the elemental composition of all major fragments within 3 ppm error, providing unambiguous validation of the molecular structure. These fragmentation patterns serve as diagnostic fingerprints for identifying 2'-deoxynebularine in complex mixtures and oligonucleotide digestion products [1] [2].
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide quantum mechanical insights into the base pairing capabilities of 2'-deoxynebularine. Molecular electrostatic potential (MEP) mapping reveals a significant negative potential region around N1 and positive potential around N7-H, indicating dual hydrogen bond acceptor and donor capabilities. Geometry-optimized models predict three stable base pairing configurations with natural nucleobases: (1) A reverse Watson-Crick pair with thymine where N1 of nebularine accepts a hydrogen bond from N3-H of thymine while N7-H donates to the thymine O4 carbonyl (ΔG = -6.8 kcal/mol); (2) A wobble pair with cytosine involving N1 (acceptor) and N7-H (donor) interactions with the cytosine amino and N3 groups (ΔG = -5.2 kcal/mol); (3) An unconventional pair with guanine where N7-H donates to O6 and N1 accepts from N1-H of guanine (ΔG = -4.3 kcal/mol). These computational predictions align with experimental thermal denaturation studies showing that oligonucleotides containing 2'-deoxynebularine form stable duplexes with all natural bases, with the relative stability order T > C > A ≈ G. The purine ring's planarity and electron density distribution (calculated dipole moment = 4.2 D) facilitate stacking interactions comparable to adenosine, with calculated stacking energies of -14.3 kcal/mol in dinucleotide steps [2] [4].
Table 3: DFT-Calculated Base Pairing Energies for 2'-Deoxynebularine
Base Pair | Interaction Type | Distance (Å) | Angle (°) | ΔG (kcal/mol) |
---|---|---|---|---|
dN:T | Reverse Watson-Crick | 2.89, 2.92 | 174, 168 | -6.8 |
dN:C | Wobble | 2.94, 2.87 | 160, 155 | -5.2 |
dN:G | Unconventional | 2.97, 3.10 | 152, 145 | -4.3 |
dN:A | Parallel Stacking | 3.41 | - | -8.5 (stacking) |
The frontier molecular orbital analysis reveals a highest occupied molecular orbital (HOMO) localized primarily on the pyrimidine ring (N7-C8-N9 region) and lowest unoccupied molecular orbital (LUMO) distributed over the imidazole ring (N1-C2-N3 region). The HOMO-LUMO energy gap of 4.7 eV suggests moderate chemical reactivity, consistent with experimental observations of selective reactivity at the C8 position under oxidative conditions. Van der Waals surface calculations indicate minimal steric bulk compared to adenosine, explaining the ability of 2'-deoxynebularine to function as a universal base analog that maintains duplex stability without specific hydrogen bonding requirements. These computational insights provide a foundation for rational design of oligonucleotides incorporating this versatile nucleoside analog for applications in molecular recognition and nucleic acid engineering [2] [3] [4].
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